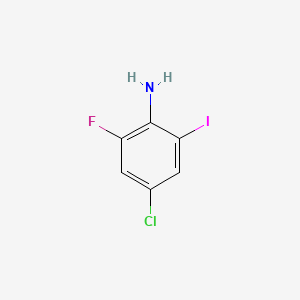

4-Chloro-2-fluoro-6-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQXCONXNVTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378613 | |

| Record name | 4-chloro-2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-67-8 | |

| Record name | 4-chloro-2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoro-6-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-2-fluoro-6-iodoaniline from 4-chloro-2-fluoroaniline

An In-depth Technical Guide to the Regioselective Synthesis of 4-Chloro-2-fluoro-6-iodoaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 4-chloro-2-fluoroaniline. The document delves into the mechanistic principles of electrophilic aromatic substitution, details a robust and field-proven experimental protocol using N-Iodosuccinimide (NIS), outlines critical safety procedures, and discusses methods for the characterization of the final product. This guide is intended for researchers, chemists, and process development professionals who require a detailed, practical understanding of this important synthetic transformation.

Introduction: Strategic Importance of Tri-substituted Anilines

Polysubstituted anilines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a particularly valuable building block. The three distinct halogen atoms—chlorine, fluorine, and iodine—offer orthogonal reactivity, enabling selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of complex molecular architectures and the exploration of diverse chemical space in drug development programs.

This guide focuses on the direct and regioselective iodination of 4-chloro-2-fluoroaniline. The primary challenge in this synthesis is to control the position of iodination on an already substituted aromatic ring. We will explore the underlying electronic and steric factors that govern this selectivity and present a reliable protocol for achieving the desired isomer in high yield.

Reaction Principles: Mechanistic Insights into Electrophilic Iodination

The conversion of 4-chloro-2-fluoroaniline to this compound is an electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on understanding the directing effects of the substituents on the aniline ring.

2.1. Directing Effects and Regioselectivity

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Halogen Groups (-F, -Cl): Fluorine and chlorine are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directors because of their ability to donate electron density through resonance.

In 4-chloro-2-fluoroaniline, the positions ortho to the potent amino group (positions 3 and 6) are the most activated and therefore the most likely sites for electrophilic attack. Position 6 is sterically less hindered than position 3 (which is flanked by both the amino and fluorine groups). Furthermore, the electronic synergy of the directing vectors from the amino (ortho), fluoro (meta), and chloro (para) groups strongly favors substitution at the C-6 position.

2.2. The Role of N-Iodosuccinimide (NIS)

While molecular iodine (I₂) can be used, it is a relatively weak electrophile.[1] For activated systems like anilines, N-Iodosuccinimide (NIS) is a superior reagent.[1][2] It serves as a source of an electrophilic iodine atom (I⁺). The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.[3] The reaction proceeds through a classic SEAr mechanism involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).

Diagram 1: Proposed Reaction Mechanism

Caption: Mechanism of acid-catalyzed iodination of aniline derivative using NIS.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale. It is adapted from established procedures for the iodination of anilines.[4]

3.1. Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | 2.91 g | 20.0 | Starting Material |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 4.50 g | 20.0 | Iodinating Agent |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 200 mL | - | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Extraction Solvent |

| 2M Sodium Hydroxide (aq) | NaOH | 40.00 | 100 mL | - | Wash (remove acid) |

| Sat. Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | 100 mL | - | Wash (quench I₂) |

| Brine (Sat. NaCl aq) | NaCl | 58.44 | 50 mL | - | Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

3.2. Equipment

-

500 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for filtration

-

Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-chloro-2-fluoroaniline (2.91 g, 20.0 mmol). Dissolve the aniline in acetonitrile (200 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Once cooled, add N-Iodosuccinimide (4.50 g, 20.0 mmol) in small portions over 15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting dark residue in dichloromethane (200 mL).

-

Transfer the DCM solution to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 2M sodium hydroxide (2 x 50 mL), saturated sodium thiosulfate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[4] The thiosulfate wash is crucial for removing any residual iodine or NIS.

-

-

Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a dark oil or solid.[4]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound (CAS: 216393-67-8) must be confirmed through standard analytical techniques.[5][6]

-

Physical Appearance: Expected to be a solid, potentially light brown or off-white after purification.

-

Melting Point: Literature melting points for similar iodoanilines vary, but a sharp melting range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show two doublets, corresponding to the two remaining protons on the ring. The chemical shifts will be influenced by the surrounding halogen and amine substituents. The broad singlet for the -NH₂ protons will also be present.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with chemical shifts characteristic of a polysubstituted benzene ring.

-

-

Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight (271.46 g/mol ) and show the characteristic isotopic pattern for a molecule containing one chlorine and one iodine atom.[4]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. Researchers must consult the Safety Data Sheet (SDS) for each chemical before use.

-

4-Chloro-2-fluoroaniline: Toxic and an irritant. Handle with care, avoiding skin contact and inhalation.

-

N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] It is also light-sensitive.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][9][10] All operations should be performed in a well-ventilated chemical fume hood.[8][9][10]

-

Storage: Store NIS in a tightly closed container in a cool, dry place, protected from light.[9][11]

-

-

Solvents (Acetonitrile, Dichloromethane): Both are volatile and have associated health risks. Minimize exposure by handling them exclusively within a fume hood.

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from 4-chloro-2-fluoroaniline via electrophilic iodination with N-Iodosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. The reaction's high regioselectivity is governed by the powerful directing effect of the amino group, making the C-6 position the favored site of substitution. By following the detailed protocol and adhering to strict safety measures, researchers can confidently prepare this versatile building block for application in the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

- 1. Iodination - Common Conditions [commonorganicchemistry.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. This compound | 216393-67-8 [chemicalbook.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. synquestlabs.com [synquestlabs.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of 4-Chloro-2-fluoro-6-iodoaniline: A Technical Guide for Researchers

Introduction

4-Chloro-2-fluoro-6-iodoaniline is a highly substituted aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms and an amino group on a benzene ring, imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of complex organic molecules. Understanding the precise structural features of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a comprehensive reference for researchers, scientists, and professionals in drug development.

The structural complexity of this compound necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will not only present the expected spectral features but also explain the underlying principles that govern the observed signals, providing a robust framework for experimental validation.

Molecular Structure and Key Features

The structural arrangement of the substituents on the aniline ring dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the halogen and amino substituents.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.0-8.0 ppm).

-

The proton at the C3 position will appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³JH-F) and the meta-coupled proton at C5 (⁴JH-H).

-

The proton at the C5 position will appear as a doublet due to meta-coupling with the proton at C3 (⁴JH-H). The coupling to the ortho-fluorine is typically negligible (⁵JH-F ≈ 0 Hz).

-

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 7.0 - 7.5 | dd | ³JH-F = 8-10 Hz, ⁴JH-H = 2-3 Hz |

| H5 | 6.8 - 7.2 | d | ⁴JH-H = 2-3 Hz |

| -NH₂ | 3.5 - 5.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronegativity of the attached substituents.

Data Interpretation: Six distinct signals are expected for the six aromatic carbon atoms. The chemical shifts can be predicted based on the additive effects of the substituents. The carbon atoms directly attached to the electronegative halogens and the nitrogen atom will be significantly shifted.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1-NH₂ | 140 - 145 |

| C2-F | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) |

| C3 | 115 - 120 (d, ²JC-F ≈ 20-25 Hz) |

| C4-Cl | 125 - 130 |

| C5 | 120 - 125 |

| C6-I | 85 - 90 |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling, and the adjacent carbon will also show a smaller doublet splitting due to two-bond C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine signal is indicative of its electronic environment.

Data Interpretation: A single signal is expected for the fluorine atom at the C2 position. This signal will be a doublet of doublets due to coupling with the ortho-proton at C3 (³JF-H) and the meta-proton at C5 (⁵JF-H, which may be very small or zero).

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

| F at C2 | -120 to -140 | dd | ³JF-H3 = 8-10 Hz, ⁵JF-H5 ≈ 0-2 Hz |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for oils or dissolved solids).

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C-X (halogen) and C=C bonds of the aromatic ring.

Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| -NH₂ | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| -NH₂ | N-H Scissoring | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 | Strong |

| C-F | C-F Stretch | 1200 - 1300 | Strong |

| C-Cl | C-Cl Stretch | 700 - 800 | Strong |

| C-I | C-I Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

Data Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₄ClFIN). The isotopic pattern of this peak will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

-

Fragmentation Pattern: The molecule is expected to fragment through the loss of substituents or parts of the aromatic ring. Key fragmentation pathways could include the loss of an iodine atom, a chlorine atom, or the entire amino group.

Figure 2: Predicted key fragmentation pathways in the mass spectrum.

Predicted Mass Spectral Data (EI):

| m/z | Ion |

|---|---|

| 271/273 | [M]⁺ (Molecular Ion) |

| 144/146 | [M - I]⁺ |

| 236 | [M - Cl]⁺ |

| 127 | [I]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on established principles of spectroscopy and comparison with related structures, serves as a valuable resource for researchers. Experimental verification of this data is crucial for confirming the identity and purity of synthesized batches of this important chemical intermediate. The interplay of the diverse halogen substituents creates a unique spectroscopic fingerprint that, when properly interpreted, offers profound insights into the molecule's electronic and structural properties.

A Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluoro-6-iodoaniline: From Synthesis to Supramolecular Architecture

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-Chloro-2-fluoro-6-iodoaniline. Halogenated anilines are pivotal building blocks in the development of pharmaceuticals and advanced materials, with their biological activity and solid-state properties being intrinsically linked to their three-dimensional structure and intermolecular interactions.[1][2][3] This document details the scientific rationale and methodologies, from the regioselective synthesis and spectroscopic confirmation of the target molecule to the intricacies of crystal growth, data collection, and structure refinement. A central focus is placed on the analysis of the resulting crystal structure, elucidating the roles of hydrogen and halogen bonding in defining the supramolecular architecture. This guide is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering both foundational protocols and expert insights into the structure-property relationships of highly substituted anilines.

Introduction: The Significance of Halogenated Anilines

Halogen atoms are not mere passive substituents; they are powerful modulators of a molecule's physicochemical properties. In drug discovery, the strategic incorporation of halogens can enhance binding affinity, improve metabolic stability, and modulate bioavailability.[4][5] The title compound, this compound, is a prime example of a multi-functional scaffold. The presence of three different halogens (F, Cl, I) alongside an amino group (-NH₂) on a benzene ring creates a unique electronic and steric environment.

The amino group and the various halogen atoms can act as donors and acceptors for a range of non-covalent interactions, including hydrogen bonds and the increasingly appreciated halogen bonds.[6][7][8][9] A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[4][9] Understanding how these forces dictate the packing of molecules in a crystal lattice is fundamental to predicting and controlling the solid-state properties of a material, such as solubility, melting point, and stability—all critical parameters in pharmaceutical development.

This guide provides a holistic workflow for the complete structural elucidation of this compound, demonstrating the synergy between organic synthesis, spectroscopy, and single-crystal X-ray diffraction.

Synthesis and Spectroscopic Verification

A robust and unambiguous structural analysis begins with the confirmed synthesis of the pure target compound. The multi-step synthesis of this compound requires careful control of regioselectivity.[10]

Synthetic Protocol

A plausible and efficient synthetic route begins with a commercially available precursor, such as 4-chloro-2-fluoroaniline.[1][11][12] The key challenge is the selective introduction of iodine at the C6 position, which is sterically hindered and activated by the amino group.

Step-by-Step Synthesis:

-

Protection of the Amino Group: To control reactivity and prevent side reactions, the amino group of 4-chloro-2-fluoroaniline is first protected, typically via acetylation with acetic anhydride to form the corresponding acetanilide. This moderates the activating effect of the amine.[10]

-

Regioselective Iodination: The protected intermediate is then subjected to iodination. A common and effective reagent for this is N-Iodosuccinimide (NIS) in a solvent like acetonitrile. The bulky nature of the acetamido group helps direct the incoming iodine electrophile to the less hindered ortho-position (C6).

-

Deprotection: The final step is the hydrolysis of the acetamido group to reveal the target aniline. This is typically achieved by heating the intermediate in an acidic or basic aqueous solution.

-

Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to yield analytically pure this compound as a crystalline solid.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The coupling patterns (doublets) and chemical shifts will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique signals for the aromatic carbons. The chemical shifts will be heavily influenced by the attached halogens, with the carbon attached to iodine (C-I) appearing at a characteristically low field.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and various C-H and C-halogen stretching frequencies.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound, matching the formula C₆H₄ClFIN. The isotopic pattern, particularly for chlorine, will provide further confirmation.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14][15] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.[13][14][16]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow, illustrated below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Crystallization

The success of SCXRD hinges on the ability to grow high-quality, single crystals of suitable size (typically 0.1-0.3 mm).[16][17] This is often the most challenging, trial-and-error phase.

-

Methodology: Slow evaporation is the most common and accessible technique.

-

Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture until saturation.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap pierced with a few small holes, or with parafilm, to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Solvent Selection Rationale: The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. For a molecule like this compound, a range of solvents of varying polarity should be screened, such as ethanol, ethyl acetate, dichloromethane, and hexane, as well as binary mixtures. The goal is to find conditions where the solution becomes supersaturated at a slow, controlled rate, promoting the formation of a single, well-ordered crystal lattice rather than an amorphous precipitate.

Data Collection and Processing

-

Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[17] The data is typically collected at a low temperature (e.g., 100-125 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[18]

-

Data Acquisition: The crystal is exposed to a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[13][16]

-

Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial atomic model is built. This model is then refined (e.g., using SHELXL) against the experimental data to optimize the atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed one. The quality of the final structure is assessed by parameters like the R-factor and Goodness-of-Fit.

-

Data Archiving: The final structural information is typically archived in a standard format known as a Crystallographic Information File (CIF).[19][20][21][22][23]

Analysis of the Crystal Structure

Molecular Geometry

The analysis of the crystal structure begins with the geometry of the individual molecule. Key bond lengths and angles are determined with very high precision.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value (Å or °) | Rationale / Comparison |

|---|---|---|

| C—I Bond Length | ~2.10 Å | Consistent with C(sp²)-I bond lengths in similar aromatic compounds.[24] |

| C—Cl Bond Length | ~1.75 Å | Typical for C(sp²)-Cl bonds.[24] |

| C—F Bond Length | ~1.35 Å | Shorter and stronger due to fluorine's high electronegativity. |

| C—N Bond Length | ~1.40 Å | Standard for anilines. |

| C-C-C Angles | ~120° | Expected for a benzene ring, with minor distortions due to substituents. |

Supramolecular Assembly: Intermolecular Interactions

The true power of crystallography lies in revealing how molecules pack together. In this compound, a competition and cooperation between hydrogen and halogen bonds is expected to define the crystal packing.

Caption: Key intermolecular interactions predicted in the crystal lattice.

-

N—H···N Hydrogen Bonding: The amino group is an excellent hydrogen bond donor. It is highly probable that one of the N-H protons will form a hydrogen bond with the nitrogen atom of a neighboring molecule. This interaction is common in anilines and often leads to the formation of one-dimensional chains or tapes.[18][24]

-

C—I···Cl Halogen Bonding: The iodine atom at the C6 position is a strong halogen bond donor due to its large size and polarizability. The chlorine atom on an adjacent molecule can act as a halogen bond acceptor. This I···Cl interaction would likely serve to link the primary hydrogen-bonded chains into a more complex two- or three-dimensional network.[18] The geometry of this bond is expected to be linear (C-I···Cl angle ≈ 180°), a hallmark of a strong halogen bond.[9]

-

π–π Stacking: The aromatic rings may also interact through offset π–π stacking, where the electron-rich center of one ring is attracted to the electron-deficient periphery of another. This interaction, while weaker, contributes to the overall stability of the crystal lattice.[18][24]

Conclusion

The comprehensive structural analysis of this compound provides critical insights that bridge molecular design with solid-state properties. Through a systematic workflow encompassing regioselective synthesis, rigorous spectroscopic confirmation, and high-resolution single-crystal X-ray diffraction, a complete picture of the molecule's three-dimensional nature is achieved. The analysis reveals a sophisticated supramolecular architecture governed by a synergy of N—H···N hydrogen bonds, which form primary structural motifs, and directional C—I···Cl halogen bonds that further organize these motifs into a stable, three-dimensional lattice. This detailed structural knowledge is invaluable for the rational design of next-generation pharmaceuticals and functional materials, where precise control over intermolecular interactions is paramount to achieving desired physical and biological properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Halogenated anilines as novel natural products from a marine biofilm forming microalga - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. cresset-group.com [cresset-group.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. pulstec.net [pulstec.net]

- 16. fiveable.me [fiveable.me]

- 17. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 20. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-fluoro-6-iodoaniline: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Building Block in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic importance of halogenated anilines cannot be overstated. These molecules serve as versatile scaffolds for the synthesis of complex chemical entities. Among them, 4-Chloro-2-fluoro-6-iodoaniline has emerged as a compound of significant interest. Its unique substitution pattern, featuring three different halogens on an aniline core, offers a rich platform for selective chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development.

The presence of chloro, fluoro, and iodo groups, each with distinct electronic and steric properties, allows for a high degree of control in synthetic transformations. The iodine atom, in particular, is a versatile handle for introducing further complexity through various coupling reactions. This tri-halogenated aniline is a critical intermediate in the creation of novel compounds with potential therapeutic applications.[1][2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 216393-67-8 | [3][4][5][6] |

| Molecular Formula | C₆H₄ClFIN | [3][6] |

| Molecular Weight | 271.46 g/mol | [3][6] |

| Melting Point | 39-41 °C | [3][6] |

| Boiling Point | 267.4 °C at 760 mmHg | [3] |

| Density | 2.089 g/cm³ | [3] |

| Flash Point | 115.5 °C | [3] |

| Refractive Index | 1.665 | [3] |

| XLogP3 | 2.6 | [3] |

| Appearance | Not explicitly stated, but related compounds are powders or low melting solids. | |

| Solubility | Sparingly soluble in water (inferred from related compounds). | [7] |

These properties indicate that this compound is a relatively dense solid at room temperature with a moderate melting point. Its lipophilicity, as suggested by the XLogP3 value, is a key consideration in drug design and development.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group and the three distinct halogen substituents on the aromatic ring. The iodine atom is the most reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a facile route to introduce new carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro groups are generally less reactive under these conditions, allowing for selective functionalization.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct iodination of 4-chloro-2-fluoroaniline.[3] This method is efficient and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound [3]

-

Dissolution: Dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in ethanol.

-

Addition of Silver Sulfate: Add silver sulfate (1.05 equivalents) to the solution.

-

Iodination: Add iodine (1.05 equivalents) portion-wise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Filtration: Filter the mixture through Celite to remove solid byproducts.

-

Solvent Removal: Evaporate the solvent from the filtrate to yield a dark oil.

-

Work-up:

-

Dissolve the oil in dichloromethane (DCM).

-

Wash the DCM solution sequentially with 2M sodium hydroxide, saturated sodium thiosulfate, and water.

-

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

This protocol provides a high yield of the desired product. The use of silver sulfate facilitates the iodination by activating the iodine.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectra were not available in the initial search, chemical suppliers often provide access to NMR (Nuclear Magnetic Resonance) and other spectroscopic data for their products.[8] For a molecule with the structure of this compound, one would expect the following characteristic signals:

-

¹H NMR: Signals corresponding to the aromatic protons and the amine protons. The coupling patterns would be influenced by the fluorine atom.

-

¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Research and Drug Development

Halogenated organic compounds are of immense importance in the pharmaceutical industry, with a significant number of approved drugs containing at least one chlorine atom.[9] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2]

Its utility stems from the ability to selectively functionalize the different halogen positions. For instance, the iodo group can be readily converted to other functional groups or used as a handle for forming new bonds, while the chloro and fluoro groups can influence the electronic properties and metabolic stability of the final molecule. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

One area of application is in the development of kinase inhibitors and other targeted therapies. The aniline scaffold is a common feature in many such drugs, and the specific halogenation pattern of this compound can help in fine-tuning the binding affinity and selectivity of the drug candidate.

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3] It is important to consult the Safety Data Sheet (SDS) before use.[10][11]

GHS Hazard Statements: [3]

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures: [10][12]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

In case of exposure, follow the first-aid measures outlined in the SDS, which generally include rinsing the affected area with plenty of water and seeking medical attention.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its unique trifunctionalized aromatic core provides a powerful platform for the creation of novel and complex molecules. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound | 216393-67-8 [chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

- 7. Page loading... [guidechem.com]

- 8. This compound(216393-67-8) 1H NMR spectrum [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

CAS number 216393-67-8 properties and suppliers

An In-Depth Technical Guide to A-443654 (Rizavasertib), a Potent Pan-Akt Inhibitor

A Note on CAS Number: The CAS number provided in the topic (216393-67-8) corresponds to the chemical intermediate 4-Chloro-2-fluoro-6-iodoaniline. However, the request for an in-depth technical guide for drug development professionals strongly suggests an interest in a biologically active molecule. The search results consistently linked the broader topic of a potent kinase inhibitor for research and development to A-443654 (Rizavasertib), which has the CAS number 552325-16-3. This guide will focus on A-443654, as it aligns with the detailed requirements of the request.

Introduction

A-443654, also known as Rizavasertib, is a highly potent and selective, ATP-competitive pan-Akt inhibitor.[1][2] It demonstrates equipotent inhibition against the three isoforms of the serine/threonine kinase Akt: Akt1, Akt2, and Akt3.[3][4] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive therapeutic target. A-443654 has emerged as a valuable tool for interrogating the biological functions of Akt and as a potential therapeutic agent in oncology. This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and commercial availability of A-443654 for researchers and drug development professionals.

Core Properties of A-443654

A summary of the key chemical and physical properties of A-443654 is presented below.

| Property | Value | Source |

| CAS Number | 552325-16-3 | [1] |

| Molecular Formula | C₂₄H₂₃N₅O | [5] |

| Molecular Weight | 397.47 g/mol | [1] |

| Appearance | Crystalline solid | [6] |

| Ki | 160 pM (for all three isoforms) | [3][5] |

| Solubility | DMSO: ≥15 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble | [1][5] |

| In Vitro Potency (EC₅₀) | 100 nM (MiaPaCa-2 cell proliferation) | [7] |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A-443654 exerts its biological effects by directly inhibiting the kinase activity of Akt. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1][7] The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[8]

Once activated, Akt phosphorylates a multitude of downstream targets to regulate various cellular functions. Key substrates include:

-

Glycogen synthase kinase 3 (GSK-3): Phosphorylation by Akt inhibits GSK-3, which is involved in metabolism and cell proliferation. A-443654 treatment leads to a dose-dependent decrease in phosphorylated GSK3.[2][3]

-

Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO proteins leads to their cytoplasmic sequestration and inactivation, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.

-

Tuberous sclerosis complex 2 (TSC2): Phosphorylation of TSC2 by Akt relieves its inhibitory effect on mTORC1, a master regulator of cell growth and protein synthesis.

-

Bcl-2 antagonist of cell death (BAD): Phosphorylation by Akt promotes cell survival by inhibiting the pro-apoptotic function of BAD.

Paradoxically, treatment with A-443654 can lead to a rapid feedback-mediated hyperphosphorylation of Akt at both Thr308 and Ser473.[5][9] This phenomenon is thought to be a consequence of the inhibitor locking Akt in a conformation that is more accessible to its upstream kinases.[9] This is an important consideration for interpreting experimental results.

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A-443654 | pan-Akt inhibitor | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A-443654 | CAS 552325-16-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. apexbt.com [apexbt.com]

- 8. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Senior Scientist's Guide to Alternative Synthetic Routes for Polysubstituted Anilines

An in-depth technical guide for researchers, scientists, and drug development professionals on the core strategies for synthesizing complex aniline scaffolds.

Polysubstituted anilines are foundational scaffolds in a multitude of high-value molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials. The precise arrangement of substituents on the aniline ring is paramount to modulating the biological activity, physiochemical properties, and overall efficacy of these compounds. For decades, the synthesis of these vital building blocks has been dominated by classical methods, such as the nitration of aromatic precursors followed by reduction.[1][2][3] While robust, these traditional routes often suffer from significant limitations, including harsh reaction conditions, poor regioselectivity, and a limited tolerance for sensitive functional groups.[4]

This technical guide, written from the perspective of a senior application scientist, moves beyond these classical constraints to provide an in-depth exploration of modern, alternative synthetic strategies for accessing polysubstituted anilines. We will delve into the mechanistic underpinnings of these advanced methodologies, offering not just the "how" but the critical "why" behind experimental choices. This guide is designed to be a practical resource, empowering researchers to navigate the complexities of aniline synthesis with confidence and creativity.

The Paradigm Shift: Transition-Metal-Catalyzed C-N Bond Formation

The advent of transition-metal catalysis has revolutionized the construction of carbon-nitrogen bonds, offering unprecedented control over regioselectivity and functional group compatibility.[5][6] Among these methods, the Buchwald-Hartwig amination stands as a titan, enabling the coupling of a vast array of amines with aryl halides and pseudohalides.[5][6][7]

The Workhorse: Buchwald-Hartwig Amination

At its core, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands playing a pivotal role in promoting the catalytic cycle.[7][8] These ligands facilitate the crucial steps of oxidative addition and reductive elimination, while minimizing side reactions like beta-hydride elimination.[7]

Causality in Experimental Design:

The selection of the palladium precursor, ligand, base, and solvent system is a multi-parameter optimization problem. The interplay between these components dictates the reaction's efficiency and substrate scope. For instance, sterically hindered aryl halides often require more electron-rich and bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, RuPhos), to facilitate the oxidative addition step.[4][8] The choice of base is also critical; weaker bases like carbonates are often preferred for substrates bearing base-sensitive functional groups.[7]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

Objective: To synthesize a polysubstituted aniline from a sterically hindered aryl bromide and a primary amine.

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Reagent Addition: Add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

-

Solvent: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Frontier: Direct C-H Amination

Direct C-H amination represents a more atom-economical approach, circumventing the need for pre-functionalized starting materials.[5][9][10] This strategy involves the direct conversion of an aromatic C-H bond to a C-N bond, often guided by a directing group to control regioselectivity.[11][12][13][14]

Mechanistic Rationale:

Transition metals such as palladium, rhodium, and copper are commonly employed to catalyze C-H amination.[11][12][13][15] The reaction mechanism typically involves the coordination of a directing group on the aniline precursor to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then reacts with an aminating agent to forge the new C-N bond. The choice of directing group is critical for achieving high regioselectivity, with common examples including pyridyl, pyrimidyl, and oxalamide moieties.[11][14]

Data Presentation: Comparison of Directing Groups for Ortho-C-H Amination

| Directing Group | Metal Catalyst | Oxidant | Typical Yields (%) | Reference |

| Pyridine | Pd(OAc)₂ | PhI(OAc)₂ | 60-85 | [12] |

| Oxalamide | CuCl | Air (O₂) | 70-95 | [11] |

| Pyrimidine | Ni(OAc)₂ | K₂S₂O₈ | 65-90 | [14] |

Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions.[16][17][18][19] This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.

A Novel Approach: Dehydrogenative Aniline Synthesis

A groundbreaking strategy involves the synthesis of anilines from non-aromatic precursors like cyclohexanones.[16][18][19][20] This method circumvents the regioselectivity challenges often encountered in traditional aromatic chemistry. The reaction proceeds through the condensation of an amine with a cyclohexanone to form an enamine, which is then oxidized by the excited photocatalyst. A co-catalyst, typically a cobalt complex, facilitates the subsequent dehydrogenation steps to yield the aromatic aniline.[16][19][20]

Workflow Diagram: Photoredox-Catalyzed Dehydrogenative Aniline Synthesis

Caption: Workflow for photoredox-catalyzed synthesis of anilines from cyclohexanones.

The Green Frontier: Biocatalytic and Chemoenzymatic Synthesis

In the quest for more sustainable synthetic methodologies, biocatalysis has emerged as a compelling alternative. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, significantly reducing the environmental footprint of chemical synthesis.[21][22][23][24][25]

Enzymatic Platforms for Aniline Synthesis

Recent advancements have led to the development of enzymatic platforms for aniline synthesis.[21][23][24][25] One such approach utilizes engineered flavin-dependent enzymes (e.g., variants of PtOYE) to catalyze the oxidative amination of cyclohexanones.[21][23][24][25] Through directed evolution, these enzymes have been optimized to exhibit broad substrate scope and high conversion rates, offering a green route to a diverse range of secondary and tertiary anilines.[21][23][24][25]

Another sustainable strategy involves the use of nitroreductase enzymes for the reduction of aromatic nitro compounds.[22] This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, proceeding with high chemoselectivity in the presence of otherwise labile functional groups.[22]

Experimental Protocol: Chemoenzymatic Reduction of a Nitroaromatic Compound

Objective: To synthesize a substituted aniline via the enzymatic reduction of a nitroaromatic precursor.

Methodology:

-

Enzyme Immobilization: Immobilize the nitroreductase (e.g., NR-55) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase, GDH-101) on a suitable resin.

-

Reactor Setup: Pack the immobilized enzymes into a packed-bed reactor.

-

Reaction Solution: Prepare an aqueous buffer solution containing the nitroaromatic substrate, glucose (for cofactor regeneration), and a catalytic amount of NADP⁺.

-

Continuous Flow: Pump the reaction solution through the packed-bed reactor at a controlled flow rate and room temperature.

-

Extraction: Incorporate a continuous extraction module to separate the aniline product from the aqueous phase.

-

Analysis: Monitor the conversion and yield of the aniline product by high-performance liquid chromatography (HPLC).

Expanding the Toolbox: Electrophilic Amination

Electrophilic amination provides a complementary approach to the more common nucleophilic amination strategies.[26][27][28] In this method, an organometallic nucleophile (e.g., a Grignard or organolithium reagent) reacts with an electrophilic nitrogen source to form the C-N bond.[26][27]

Novel Reagents for Primary Aniline Synthesis

The development of new, stable, and efficient electrophilic aminating reagents has been a key driver of progress in this area.[26][28] Recently, nitrenium salts have been introduced as robust and non-oxidative electrophilic nitrogen sources.[26] These bench-stable reagents react readily with a wide range of organometallic nucleophiles to produce primary amines, including polysubstituted anilines, in good to excellent yields.[26]

Reaction Mechanism: Electrophilic Amination using a Nitrenium Salt

Caption: General mechanism for the synthesis of primary anilines via electrophilic amination.

Conclusion: A Future of Precision and Sustainability

The synthesis of polysubstituted anilines is a field of continuous innovation. The modern synthetic chemist now has a powerful and diverse arsenal of tools at their disposal, moving far beyond the confines of classical methodologies. From the precision of transition-metal-catalyzed C-H functionalization to the mild and sustainable nature of photocatalysis and biocatalysis, these alternative routes offer unprecedented opportunities to construct complex aniline scaffolds with greater efficiency, selectivity, and environmental responsibility. As we look to the future, the continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly unlock even more creative and powerful strategies for the synthesis of these fundamentally important molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. A photochemical dehydrogenative strategy for aniline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 18. Aniline synthesis turns to photochemistry to access challenging targets | Research | Chemistry World [chemistryworld.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Different Approach to Anilines - GalChimia [galchimia.com]

- 21. An Enzymatic Platform for Aniline Synthesis through Oxidative Amination. | Semantic Scholar [semanticscholar.org]

- 22. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Enzymatic Platform for Aniline Synthesis Through Oxidative Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. scilit.com [scilit.com]

- 26. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]

- 27. application.wiley-vch.de [application.wiley-vch.de]

- 28. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of 4-Chloro-2-fluoro-6-iodoaniline in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing process chemistry, formulation design, and analytical method development. This guide provides a comprehensive framework for determining the solubility of 4-Chloro-2-fluoro-6-iodoaniline, a halogenated aniline derivative, in a range of common organic solvents. Lacking readily available public data, this document outlines a robust, scientifically-grounded methodology based on the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. We delve into the theoretical principles of solubility, providing a predictive lens through which to view experimental outcomes, and offer detailed, field-tested protocols to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the development of small molecule therapeutics.

Introduction: The Critical Role of Solubility

This compound is a complex halogenated aromatic amine. Such molecules are often key building blocks in the synthesis of pharmacologically active compounds. Their successful transition from a laboratory-scale synthesis to a viable manufacturing process or a formulated drug product hinges on a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility data informs critical decisions across the development pipeline:

-

Process Chemistry: Solvent selection for reaction, work-up, and crystallization is dictated by the solubility profile of the intermediates and the final API. Poor solubility can lead to low reaction yields, difficult purifications, and ultimately, an unviable synthetic route.

-

Formulation Development: The bioavailability of a drug is often limited by its solubility. Understanding how the compound behaves in various excipients and solvent systems is fundamental to designing an effective dosage form.

-

Analytical Chemistry: Developing reliable analytical methods, particularly for chromatography, requires knowledge of suitable solvents to prepare stock solutions and standards.

Given the absence of published solubility data for this compound, this guide provides the necessary theoretical and practical framework for researchers to generate this crucial information in-house.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[1] The guiding principle is the adage "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3]

Molecular Structure and Intermolecular Forces

Let's analyze the structure of this compound:

-

Aromatic Ring: The benzene ring is nonpolar and will interact favorably with nonpolar solvents via van der Waals (dispersion) forces.

-

Halogen Atoms (Cl, F, I): The chlorine, fluorine, and iodine atoms introduce polarity (dipole moments) and can participate in dipole-dipole interactions. The large iodine atom can also act as a halogen bond donor.

-

Amine Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). This group will strongly favor interactions with polar protic and aprotic solvents.

Prediction: The presence of both a nonpolar aromatic core and multiple polar, hydrogen-bonding functional groups suggests that this compound will exhibit moderate to good solubility in a range of polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar hydrocarbon solvents is expected to be significantly lower.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[4] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

The principle is that substances with similar HSP values (a small "distance" in the three-dimensional Hansen space) are likely to be miscible.[7] While determining the precise HSP values for a novel compound requires experimental work, the concept reinforces the importance of matching the solvent's interaction profile to that of the solute.[5][7]

Experimental Design for Solubility Determination

A systematic approach is required to generate a comprehensive solubility profile. This involves a careful selection of solvents and a robust, validated methodology.

Selection of Common Organic Solvents

The chosen solvents should span a range of polarities and functionalities to provide a complete picture of the solute's behavior.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Methanol (MeOH) | Capable of hydrogen bonding; common in synthesis and chromatography. |

| Ethanol (EtOH) | Similar to methanol but slightly less polar; widely used. | |

| Polar Aprotic | Acetonitrile (ACN) | Polar; common HPLC mobile phase and reaction solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly polar; excellent solvent for a wide range of compounds. | |

| Acetone | Medium polarity; versatile solvent for extractions and cleaning. | |

| Tetrahydrofuran (THF) | Ethereal solvent with moderate polarity; common in organic synthesis. | |

| Ethyl Acetate (EtOAc) | Ester with moderate polarity; frequently used in chromatography and extractions. | |

| Nonpolar | Toluene | Aromatic hydrocarbon; good for dissolving nonpolar compounds. |

| Heptane/Hexane | Aliphatic hydrocarbon; represents a highly nonpolar environment. | |

| Chlorinated | Dichloromethane (DCM) | Apolar solvent with a significant dipole moment; widely used. |

Methodology: The Isothermal Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9] The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[8]

Workflow for the Isothermal Shake-Flask Method.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the thermodynamic solubility of this compound.

Materials and Reagents

-

This compound (purity >98%)

-

HPLC-grade solvents (as listed in the table above)

-

Volumetric flasks and pipettes (Class A)

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Safety Precautions

-

Compound Handling: this compound is a halogenated aniline. Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin and may have other long-term health effects.[10][11][12][13] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][11]

-

Solvent Handling: Organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use. Handle all solvents in a well-ventilated area, away from ignition sources.

Step-by-Step Procedure

-

Preparation of Vials: Add an excess of this compound (approx. 10-20 mg) to a 2 mL glass vial. The goal is to have visible undissolved solid remaining at the end of the experiment.[9]

-

Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[8][14]

-

Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[15] This step is critical to remove any remaining solid particles.

-

Dilution: Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

Analytical Quantification by HPLC-UV

A reverse-phase HPLC method is suitable for quantifying the concentration of the dissolved analyte.

HPLC Method Parameters (Example):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Isocratic, e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min[16]

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C[17]

-

UV Detection Wavelength: 210 nm or a λmax determined by a UV scan of the analyte.[17][18]

Calibration:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject the standards and generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.999.

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

Results should be presented clearly to allow for easy comparison between solvents.

Solubility Data Table

| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) * |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| THF | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Heptane | Nonpolar | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | Experimental Value | Calculated Value |

*Calculated using the molecular weight of this compound: 271.46 g/mol .

Interpreting the Results

The experimental data can be interpreted through the lens of the theoretical principles discussed earlier.

Solute-Solvent Interaction Model.

-

High Solubility in Polar Solvents (MeOH, DMSO): This would be expected due to the strong hydrogen bonding and polar interactions between the solvent and the amine and halogen functionalities of the solute.

-

Moderate Solubility in Mid-Polarity Solvents (Acetone, EtOAc, DCM): These solvents can engage in dipole-dipole interactions but lack the hydrogen-bonding capacity of protic solvents, likely resulting in intermediate solubility.

-

Low Solubility in Nonpolar Solvents (Toluene, Heptane): The energy required to break the solute's crystal lattice and the solvent's self-association is not sufficiently compensated by the weak dispersion forces formed between the nonpolar solvent and the polar solute.

Conclusion

This guide provides a comprehensive and actionable framework for determining the solubility of this compound in common organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The methodologies described herein are grounded in established scientific principles and represent best practices for physicochemical characterization in the pharmaceutical industry, adhering to the spirit of guidelines set forth by bodies such as the International Council for Harmonisation (ICH) for ensuring product quality and consistency.[19][20][21]

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. paint.org [paint.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. technopharmchem.com [technopharmchem.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. enamine.net [enamine.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scioninstruments.com [scioninstruments.com]

- 18. longdom.org [longdom.org]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluoro-6-iodoaniline

This guide provides comprehensive safety and handling protocols for 4-Chloro-2-fluoro-6-iodoaniline (CAS No. 216393-67-8), a halogenated aniline derivative increasingly utilized in pharmaceutical synthesis and materials science research.[1][2][3] Due to its acute toxicity and irritant properties, a thorough understanding and strict adherence to safety protocols are imperative to mitigate risks for laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

This compound is a solid compound with a melting point of 39-41°C.[1] It is classified as acutely toxic and an irritant.[1][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5][6][7] The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as a substance with significant potential health hazards.[5][8]

1.1. GHS Classification